molecular formula C14H15N3OS B2646044 1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide CAS No. 1023441-52-2

1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide

Cat. No.: B2646044
CAS No.: 1023441-52-2
M. Wt: 273.35
InChI Key: KBHBWDWJIDWVRP-UHFFFAOYSA-N
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Description

1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with phenyl isocyanate to form the desired compound .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Thidiazuron: A thiadiazole derivative known for its use as a plant growth regulator and cytokinin oxidase/dehydrogenase inhibitor.

    2-phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with potential anticancer properties.

Uniqueness

1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentane ring, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to other thiadiazole derivatives .

Properties

IUPAC Name

1-phenyl-N-(thiadiazol-4-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13(15-12-10-19-17-16-12)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHBWDWJIDWVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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